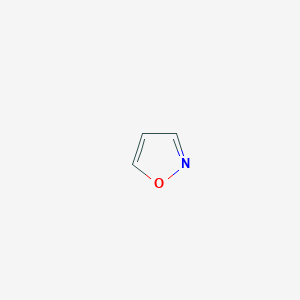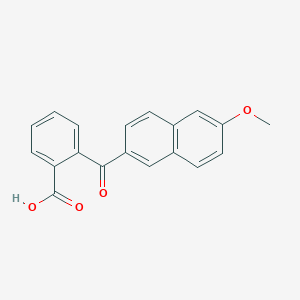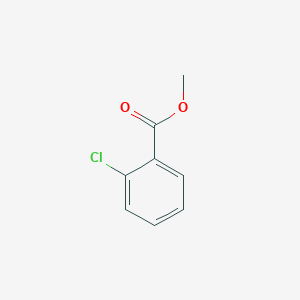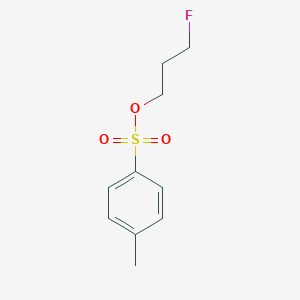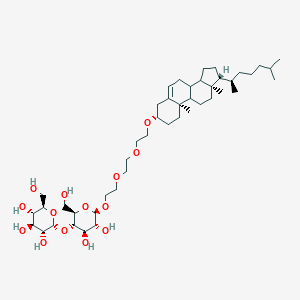
Mtech
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mtech, also known as methylene blue, is a synthetic dye that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of fields, including biology, chemistry, and medicine. Mtech has gained popularity in recent years due to its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of Mtech is complex and varies depending on the application. In the treatment of cancer, Mtech has been shown to inhibit the growth of cancer cells by disrupting the mitochondrial function and inducing apoptosis. In the treatment of neurodegenerative diseases, Mtech has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
生化学的および生理学的効果
Mtech has a wide range of biochemical and physiological effects, including its ability to reduce oxidative stress, inhibit inflammation, and modulate mitochondrial function. It has also been shown to have effects on neurotransmitter systems, including the cholinergic and dopaminergic systems.
実験室実験の利点と制限
Mtech has several advantages for use in lab experiments, including its low cost, stability, and ease of use. However, it also has limitations, including its potential toxicity at high doses and its potential to interfere with other chemical reactions.
将来の方向性
There are several future directions for research involving Mtech, including its use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. It may also have potential as a therapeutic agent for other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of Mtech and its potential interactions with other molecules.
合成法
Mtech is synthesized through a complex process that involves the reduction of a precursor molecule, N,N-dimethyl-p-phenylenediamine, with sodium dithionite. The resulting product is a blue-colored molecule that is purified through a series of chemical reactions.
科学的研究の応用
Mtech has been used in a variety of scientific research applications, including its use as a staining agent in microscopy, a redox indicator in chemical reactions, and a photosensitizer in photodynamic therapy. It has also been used in the treatment of various diseases, including malaria, Alzheimer's disease, and cancer.
特性
CAS番号 |
129706-54-3 |
|---|---|
製品名 |
Mtech |
分子式 |
C45H78O14 |
分子量 |
843.1 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-[2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H78O14/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-23-29(13-15-44(28,4)33(30)14-16-45(31,32)5)55-21-19-53-17-18-54-20-22-56-42-40(52)38(50)41(35(25-47)58-42)59-43-39(51)37(49)36(48)34(24-46)57-43/h9,26-27,29-43,46-52H,6-8,10-25H2,1-5H3/t27-,29+,30?,31-,32?,33?,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44+,45-/m1/s1 |
InChIキー |
HHPGZDNGIQXYNK-CTHZYMGMSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
同義語 |
maltosyltriethoxycholesterol MTECH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



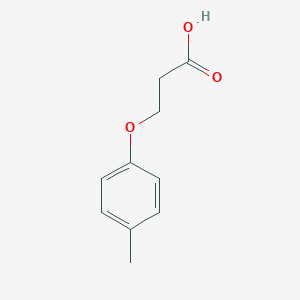
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
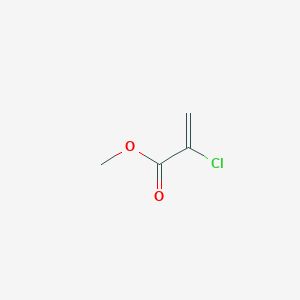
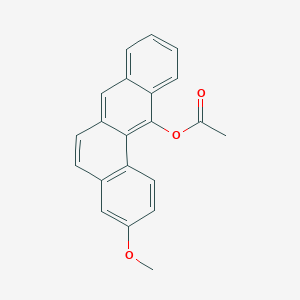
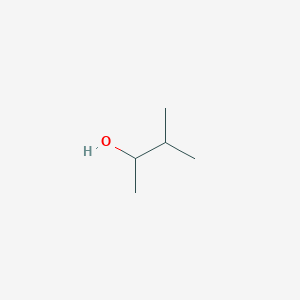
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
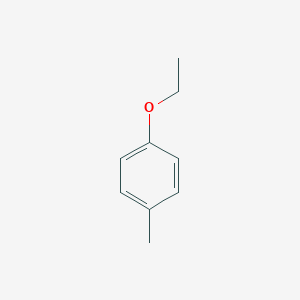
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
